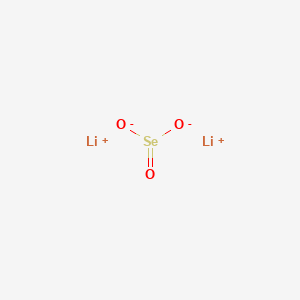
Potassium hexafluorotitanate
Overview
Description
Potassium hexafluorotitanate is an inorganic compound composed of potassium, fluorine, and titanium with the chemical formula K2TiF6. It appears as a white powder and is known for its solubility in hot water and slight solubility in cold water and inorganic acids . This compound is used in various industrial and scientific applications due to its unique chemical properties.
Mechanism of Action
K2TiF6K_2TiF_6K2TiF6
. This compound has a variety of applications, including use as an analytical reagent, in the manufacture of titanic acid and metallic titanium, and as a catalyst for polypropylene synthesis .Target of Action
For example, it reacts with sodium to form titanium, potassium monofluoride, and sodium monofluoride .
Mode of Action
The compound’s mode of action is largely dependent on its chemical properties. It reacts with sodium to form titanium, potassium monofluoride, and sodium monofluoride . This reaction is an example of how potassium hexafluorotitanate interacts with other substances.
Biochemical Pathways
For instance, it can act as a catalyst in the synthesis of polypropylene .
Pharmacokinetics
It is known to be soluble in hot water and slightly soluble in cold water and inorganic acid .
Result of Action
The result of this compound’s action depends on its application. In the manufacture of titanic acid and metallic titanium, it contributes to the formation of these substances . As a catalyst in polypropylene synthesis, it facilitates the reaction to produce polypropylene .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and the presence of other substances. For example, its solubility increases in hot water . Additionally, its reactivity with other substances, such as sodium, can be affected by the concentrations of those substances .
Biochemical Analysis
Biochemical Properties
It is known that the compound can react with sodium to form titanium, potassium monofluoride, and sodium monofluoride
Molecular Mechanism
It is known to react with sodium to form titanium, suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Potassium hexafluorotitanate is synthesized through a reaction between hydrofluoric acid and metatitanic acid, which generates fluorotitanic acid. This intermediate is then neutralized with potassium hydroxide to produce dithis compound . The reaction conditions typically involve controlled temperatures and careful handling of the reactive acids to ensure the desired product is obtained.
Chemical Reactions Analysis
Potassium hexafluorotitanate undergoes several types of chemical reactions, including:
Substitution: It can react with various hydroxides and carbonates, leading to the formation of different titanium compounds.
Common reagents used in these reactions include sodium, potassium hydroxide, and ammonium hydroxides. The major products formed from these reactions are titanium, potassium fluoride, and sodium fluoride .
Scientific Research Applications
Potassium hexafluorotitanate has a wide range of applications in scientific research and industry:
Analytical Reagent: It is used as an analytical reagent in various chemical analyses.
Catalyst: The compound serves as a catalyst in the synthesis of polypropylene
Manufacture of Titanium Compounds: It is involved in the production of titanic acid and metallic titanium.
Metal Surface Treatment: This compound is used in metal phosphating processes to adjust the surface properties of metals.
Dental Applications: It is used in dental impression molding and other dental materials.
Flame Retardant and Flux Agent: The compound is employed as a flame retardant and flux agent in casting processes.
Comparison with Similar Compounds
Potassium hexafluorotitanate is similar to other hexafluorotitanates, such as sodium hexafluorotitanate and ammonium hexafluorotitanate. its unique properties, such as solubility in hot water and its specific applications in catalysis and metal treatment, distinguish it from these similar compounds .
Similar compounds include:
- Sodium hexafluorotitanate (Na2TiF6)
- Ammonium hexafluorotitanate ((NH4)2TiF6)
- Lithium hexafluorotitanate (Li2TiF6)
These compounds share similar chemical structures but differ in their solubility, reactivity, and specific applications.
Properties
IUPAC Name |
dipotassium;hexafluorotitanium(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6FH.2K.Ti/h6*1H;;;/q;;;;;;2*+1;+4/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCBCUJUGULOGC-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F[Ti-2](F)(F)(F)(F)F.[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F6K2Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7029740 | |
| Record name | Dipotassium hexafluorotitanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7029740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.054 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Sigma-Aldrich MSDS] | |
| Record name | Potassium hexafluorotitanate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21569 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
16919-27-0 | |
| Record name | Dipotassium hexafluorotitanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7029740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipotassium hexafluorotitanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.230 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Spiro[5.6]dodecane](/img/structure/B94616.png)






